(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride
Overview
Description
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: is a chemical compound with the molecular formula C11H14N2O3·HCl and a molecular weight of 258.7 g/mol . It is an off-white solid that is typically stored at temperatures between 0-8°C. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride typically involves the reaction of benzamide with methyl methacrylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels. The process may also include steps to ensure the stereoselectivity of the compound, resulting in the (S)-enantiomer.
Chemical Reactions Analysis
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate .
Reduction reactions might involve sodium borohydride or lithium aluminum hydride .
Substitution reactions could employ various alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further research or industrial applications.
Scientific Research Applications
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
(S)-Methyl 2-amino-3-benzamidopropanoate hydrochloride: can be compared with other similar compounds, such as (R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride and benzamide derivatives . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
(R)-Methyl 2-amino-3-benzamidopropanoate hydrochloride
Benzamide derivatives
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Properties
IUPAC Name |
methyl (2S)-2-amino-3-benzamidopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8;/h2-6,9H,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXIHYHAQSRRSY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672844 | |
Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264275-33-4 | |
Record name | Methyl 3-benzamido-L-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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